![molecular formula C19H22N2O B2856898 3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone CAS No. 551921-48-3](/img/structure/B2856898.png)
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a four-membered azetidinone ring, which is a rare and interesting structural motif in organic chemistry. The presence of both dimethylamino and phenyl groups contributes to its reactivity and potential utility in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone typically involves the following steps:
-
Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine. The ketene is usually generated in situ from an acyl chloride and a base, while the imine is prepared from the corresponding amine and aldehyde.
-
Introduction of the Dimethylamino Group: : The dimethylamino group can be introduced via nucleophilic substitution reactions. For instance, a halogenated precursor of the azetidinone can be reacted with dimethylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) for hydrogenation
Substitution: Dimethylamine (for nucleophilic substitution), halogenated precursors
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to certain biological targets, while the azetidinone ring may contribute to its stability and reactivity.
相似化合物的比较
Similar Compounds
3-[(Dimethylamino)methyl]-1-phenyl-4-phenyl-2-azetanone: Lacks the 4-methylphenyl group, which may affect its reactivity and biological activity.
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-(4-methylphenyl)-2-azetanone: Contains an additional 4-methylphenyl group, potentially altering its chemical properties and applications.
Uniqueness
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone is unique due to its specific combination of functional groups and the azetidinone ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-[(dimethylamino)methyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-9-11-16(12-10-14)21-18(15-7-5-4-6-8-15)17(19(21)22)13-20(2)3/h4-12,17-18H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELCSXWFUBZJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CN(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2856815.png)
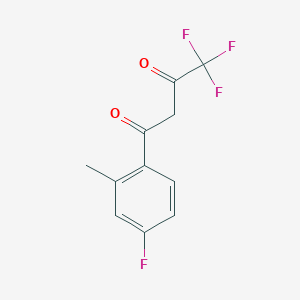
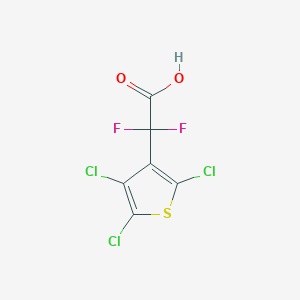

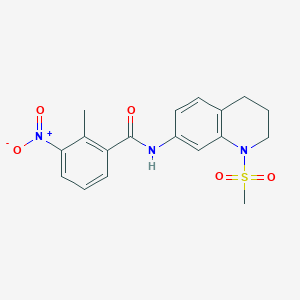
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2856826.png)
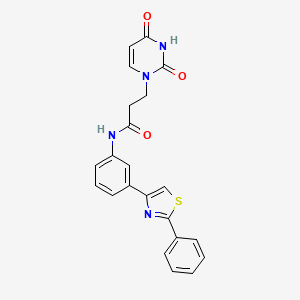
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/new.no-structure.jpg)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2856829.png)
![Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2856831.png)
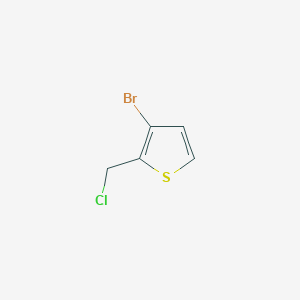
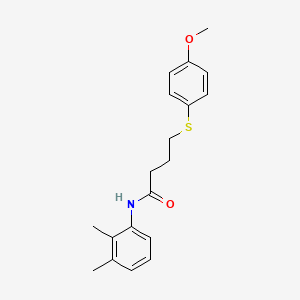
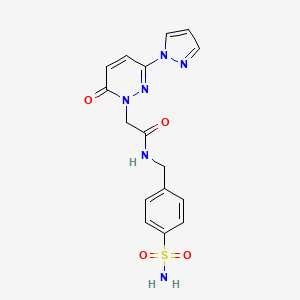
![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856838.png)
